molecular formula C21H20F3N3O4 B2364179 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 903200-31-7

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2364179
CAS No.: 903200-31-7
M. Wt: 435.403
InChI Key: NIKQHCVXNHRGMP-UHFFFAOYSA-N
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Description

This pyrimidine derivative, with the molecular formula C₂₀H₁₈F₃N₃O₃ (MW: 405.37 g/mol), features a 3,4-dimethoxyphenyl group at position 5 of the pyrimidine core, a trifluoromethyl group at position 6, and a 5-ethoxyphenol substituent at position 4 (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxy phenol moiety may improve solubility compared to methyl or methoxy analogs .

Properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4/c1-4-31-12-6-7-13(14(28)10-12)18-17(19(21(22,23)24)27-20(25)26-18)11-5-8-15(29-2)16(9-11)30-3/h5-10,28H,4H2,1-3H3,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKQHCVXNHRGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride under basic conditions to yield the pyrimidine ring. Subsequent functional group modifications, such as trifluoromethylation and ethoxylation, are carried out using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s amino and phenolic groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents (Pyrimidine Positions) Key Functional Groups Molecular Formula MW (g/mol)
Target Compound 5-(3,4-dimethoxyphenyl), 6-(CF₃), 4-(5-ethoxyphenol) CF₃, ethoxy, dimethoxy C₂₀H₁₈F₃N₃O₃ 405.37
: 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol 5-(4-methoxyphenyl), 6-methyl, 4-(5-fluorobenzyloxy) Methyl, fluorobenzyloxy C₂₆H₂₃FN₃O₃ 452.48
: 2-[2-Amino-5-(2-methoxyphenyl)-6-(CF₃)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol 5-(2-methoxyphenyl), 6-(CF₃), 4-(dimethylbenzyloxy) CF₃, dimethylbenzyloxy C₂₇H₂₄F₃N₃O₃ 495.49
: 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol 5-(3,4-dimethoxyphenyl), 6-H, 4-(5-methoxyphenol) Methoxy, dimethoxy C₁₉H₁₉N₃O₄ 353.37

Key Observations:

Trifluoromethyl vs. Methyl/Unsubstituted Positions : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and steric bulk compared to methyl () or unsubstituted () analogs. This may improve binding affinity in hydrophobic enzyme pockets, as seen in kinase inhibitors .

Ethoxy vs. Methoxy/Benzyloxy: The 5-ethoxyphenol group in the target compound increases lipophilicity compared to methoxy () but reduces it relative to bulky benzyloxy derivatives (). This balance may optimize membrane permeability and solubility .

Insights:

  • Synthetic Complexity : The trifluoromethyl group in the target compound requires specialized reagents (e.g., CF₃ sources) compared to methyl or methoxy groups, increasing synthesis difficulty .
  • Solubility : ’s low solubility (1 µg/mL) highlights the trade-off between lipophilicity and bioavailability. The target compound’s ethoxy group may mitigate this issue compared to methoxy analogs .

Biological Activity

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound belonging to the class of aminopyrimidines. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of functional groups such as amino, methoxy, and trifluoromethyl enhances its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H21F4N3O4C_{26}H_{21}F_{4}N_{3}O_{4}, with a molecular weight of 515.5 g/mol. The IUPAC name is 2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol. The structural features include:

Feature Description
Molecular Formula C26H21F4N3O4
Molecular Weight 515.5 g/mol
IUPAC Name 2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Functional Groups Amino, methoxy, trifluoromethyl

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in cellular signaling pathways. It may interact with kinases and other molecular targets that regulate cell proliferation and apoptosis.

2. Anticancer Activity

Initial studies suggest that 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol may possess anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line).

In a comparative study, several derivatives were synthesized and tested for their cytotoxic effects:

Compound IC50 (μM) Cell Line Activity
Compound A27.6MDA-MB-231Strong cytotoxicity
Compound B29.3MDA-MB-231Moderate cytotoxicity
Compound C43.0Non-small cell lung cancerVariable activity

3. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects through modulation of inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.

The proposed mechanism involves the inhibition of specific kinases that play key roles in signaling pathways related to cell growth and survival. By altering kinase activity, the compound can induce apoptosis in cancer cells and reduce inflammation.

Case Studies

Several studies have highlighted the biological efficacy of similar pyrimidine derivatives:

  • Guo et al. (2025) : Investigated thieno[2,3-d]pyrimidine derivatives and their anticancer activities against MDA-MB-231 cells, showing promising results with IC50 values indicating effective cytotoxicity.
  • Saddik et al. (2017) : Reported on a series of thieno[2,3-d]pyrimidines that demonstrated significant inhibition of tumor cell growth.

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